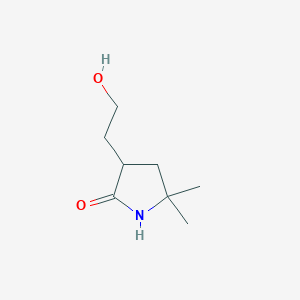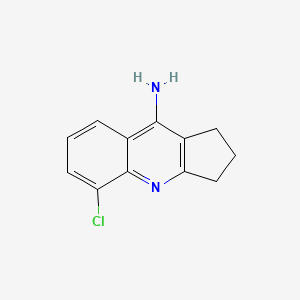![molecular formula C13H16BrNO B13925044 7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] typically involves multiple steps. One common approach is to start with a suitable isoquinoline derivative and introduce the spirocyclopropane moiety through a series of reactions including bromination, methoxylation, and cyclopropanation. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce an alkyl or aryl group in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Mecanismo De Acción
The mechanism of action for 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Another brominated compound with a similar structure but different functional groups.
2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but has a different core structure.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a bromine atom and a similar aromatic system but with different substituents.
Uniqueness
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H16BrNO |
|---|---|
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
7-bromo-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C13H16BrNO/c1-15-7-9-5-11(14)12(16-2)6-10(9)13(8-15)3-4-13/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
QYSOQJLSIOIRHE-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=CC(=C(C=C2C3(C1)CC3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)


![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)


![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
